94% Higher Antioxidant Efficiency Compared to BHT in Squalane Oxidation Model (OIT by DSC)
In a comparative study evaluating the antioxidant efficiency of commercial hindered phenols using differential scanning calorimetry (DSC) to measure the oxidation induction time (OIT) of antioxidant solutions in squalane (a model hydrocarbon substrate), 2,6-di-tert-butyl-4-methoxyphenol (referred to as BHA in the study) was found to be 94% more efficient than 2,6-di-tert-butyl-4-methylphenol (BHT) after normalizing for molecular weight and functionality [1]. The authors concluded that new commercial hindered phenolic antioxidants should be based on the more effective 4-methoxyphenol structure rather than the conventional BHT structure [1].
| Evidence Dimension | Antioxidant efficiency (relative OIT) |
|---|---|
| Target Compound Data | 94% more efficient than BHT |
| Comparator Or Baseline | 2,6-Di-tert-butyl-4-methylphenol (BHT) |
| Quantified Difference | 94% improvement in normalized antioxidant efficiency |
| Conditions | Squalane oxidation model; oxidation induction time (OIT) measured by differential scanning calorimetry (DSC) |
Why This Matters
This provides a direct, quantitative justification for selecting this compound over BHT when maximal oxidative stabilization is required in hydrocarbon-based matrices such as lubricants, polymers, and oils.
- [1] Smith, C. A., et al. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability, 69(3), 341–347. View Source
